molecular formula C22H26ClN3O3 B2574603 3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline CAS No. 2310123-23-8

3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2574603
CAS No.: 2310123-23-8
M. Wt: 415.92
InChI Key: ZYJFJMZCFZALIM-UHFFFAOYSA-N
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Description

3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a unique structure combining a piperidine ring, a benzoyl group, and a tetrahydrocinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a 5-chloro-2-methoxybenzoyl group through an acylation reaction. This intermediate is then reacted with a tetrahydrocinnoline derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzoyl group, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination, and nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline shares similarities with other piperidine and cinnoline derivatives, such as:
    • 3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydroquinoline
    • 3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydroisoquinoline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-28-20-7-6-17(23)13-18(20)22(27)26-10-8-15(9-11-26)14-29-21-12-16-4-2-3-5-19(16)24-25-21/h6-7,12-13,15H,2-5,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJFJMZCFZALIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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